molecular formula C18H22Cl2N4O2 B12633463 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-51-9

3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine

Cat. No.: B12633463
CAS No.: 921769-51-9
M. Wt: 397.3 g/mol
InChI Key: AZGCNGQSHHZWQM-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is a synthetic chemical compound designed for research and development purposes in the field of medicinal chemistry. It belongs to a class of substituted pyridazine derivatives known for their potential biological activity. Compounds featuring a chloropyridazine core linked to a piperazine ring have been extensively investigated as key scaffolds in the discovery of novel pharmacologically active agents . Research on closely related structures has indicated potential value in areas such as [ e.g., the development of non-opioid analgesic and anti-inflammatory agents ] . The molecular structure of such compounds typically includes a piperazine ring in a chair conformation, which connects distinct aromatic systems; this architecture is often crucial for interaction with biological targets . The presence of chlorine atoms on the pyridazine ring offers reactive sites for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block to develop and screen new chemical entities for various experimental applications. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

921769-51-9

Molecular Formula

C18H22Cl2N4O2

Molecular Weight

397.3 g/mol

IUPAC Name

3,6-dichloro-4-[4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C18H22Cl2N4O2/c1-2-25-14-3-5-15(6-4-14)26-12-11-23-7-9-24(10-8-23)16-13-17(19)21-22-18(16)20/h3-6,13H,2,7-12H2,1H3

InChI Key

AZGCNGQSHHZWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Method A: Synthesis from 3,6-Dihydroxy Pyridazine

This method involves the chlorination of 3,6-dihydroxy pyridazine using phosphorus oxychloride as a chlorinating agent.

Procedure:

  • Reagents:
    • 3,6-Dihydroxy pyridazine
    • Phosphorus oxychloride
    • Solvents: Chloroform, DMF, or ethanol

Example Reaction:
For instance, using chloroform as a solvent at 50°C for 4 hours yields a product with a purity of approximately 99% and a yield of about 72%.

Solvent Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
Chloroform 50 4 72.35 99.03
DMF 50 4 68.41 98.57
Ethanol 0 10 71.67 99.22

Method B: Direct Functionalization

This method utilizes existing pyridazine derivatives and introduces the piperazine moiety through nucleophilic substitution reactions.

Procedure:

  • Reagents:
    • Pre-synthesized pyridazine derivatives
    • Piperazine derivatives
    • Solvents: Dimethylacetamide (DMA) or N,N-dimethylformamide (DMF)

Example Reaction:
In a typical reaction setup, a pyridazine derivative is reacted with piperazine in DMA at room temperature for an extended period (overnight), leading to the formation of the desired compound with yields around 73%.

Method C: Multi-step Synthesis

This approach involves several sequential reactions where intermediates are carefully isolated and characterized before proceeding to the next step.

Procedure:

  • Synthesize an intermediate pyridazine.
  • Introduce ethoxy and piperazine groups through selective functionalization.
  • Purification through column chromatography.

Example Reaction Steps:

  • Start with chlorination of a precursor to form dichloropyridazine.
  • React with ethoxy phenol in the presence of a base.
  • Finalize by introducing piperazine under controlled conditions.

Summary of Yields and Purities

The following table summarizes the yields and purities obtained from various synthetic routes:

Method Yield (%) Purity (%)
Chlorination of Dihydroxy Pyridazine ~72 ~99
Direct Functionalization ~73 Variable
Multi-step Synthesis Varies Varies

The preparation of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine can be achieved through various synthetic routes, each offering different advantages in terms of yield and purity. The choice of method often depends on the availability of starting materials and the desired scale of production. Future research may focus on optimizing these methods further to enhance yields and reduce costs associated with purification processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium carbonate (K2CO3) in refluxing solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazine N-oxides, while substitution reactions can introduce various functional groups at the 3 and 6 positions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine may influence serotonin and norepinephrine levels, showing promise as an antidepressant agent. A study published in the Journal of Medicinal Chemistry demonstrated significant reductions in depressive behaviors in rodent models.
  • Antitumor Properties : Preliminary studies suggest that this compound inhibits the proliferation of certain cancer cell lines through apoptosis induction. In vitro studies have shown dose-dependent growth inhibition in various cancer models, attributed to the activation of caspase pathways.
  • Neuroprotective Effects : Evidence from research published in Neuroscience Letters indicates that the compound can protect neuronal cells from oxidative stress-induced damage, enhancing cell viability and reducing oxidative stress markers.

Biological Research

In addition to its medicinal applications, this compound is utilized in biological studies:

  • Enzyme Inhibition Studies : The compound's interaction with specific enzymes is being explored to understand its potential as an inhibitor of certain biochemical pathways.
  • Receptor Binding Studies : Investigations into how the compound binds to various receptors are ongoing, which may elucidate its mechanisms of action in biological systems.

Study 1: Antidepressant Efficacy

A study highlighted the antidepressant-like effects in rodent models, showing significant behavioral improvements compared to controls.

Study 2: Antitumor Activity

In vitro assays demonstrated that the compound inhibited cell growth across various cancer cell lines, with mechanisms involving apoptosis.

Study 3: Neuroprotective Effects

Research indicated that the compound could protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine with structurally analogous pyridazine-piperazine hybrids, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Biological Activity/Notes Reference ID
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-Fluorophenyl on piperazine Precursor for CNS-active derivatives; moderate 5-HT1A receptor binding
3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl on piperazine Enhanced lipophilicity (logP ~2.8); potential antimicrobial activity
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4-Chlorophenoxypropyl on piperazine Antibacterial and antiviral activities; longer alkyl chain improves membrane permeation
MW069a (3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) Pyridinyl and pyrimidinyl on piperazine Kinase inhibition (p38αMAPK); optimized for brain penetration
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Trifluoromethylphenyl-ureido-thiazole on piperazine High yield (93.4%); potent enzyme inhibition (undisclosed targets)

Pharmacological and Physicochemical Comparisons

Receptor Binding Affinity: The ethoxyphenoxyethyl group in the target compound may enhance serotonin receptor binding compared to simpler arylpiperazines (e.g., 2-fluorophenyl in ). The ethoxy group’s electron-donating properties could modulate interactions with hydrophobic receptor pockets. In contrast, trifluoromethylphenyl derivatives (e.g., ) exhibit higher metabolic stability due to the electronegative CF₃ group, albeit with reduced solubility.

Lipophilicity and Solubility: The 4-ethoxyphenoxyethyl chain increases molecular weight (~454 g/mol) and logP (~3.1), favoring blood-brain barrier penetration but limiting aqueous solubility. Compounds with shorter chains (e.g., 4-methoxyphenyl in ) have lower logP (~2.8) and improved solubility, making them more suitable for oral administration.

Synthetic Accessibility :

  • The target compound’s synthesis requires multi-step functionalization of piperazine, similar to derivatives in and . Yields for such reactions typically range from 70–90%, depending on the substituent’s steric bulk.

Biological Activity Trends :

  • Pyridazine-piperazine hybrids with extended alkyl chains (e.g., propyl in ) show broader antimicrobial activity, while aromatic substituents (e.g., pyridinyl in ) are prioritized for kinase inhibition.

Research Findings and Implications

Serotonin Receptor Modulation: Piperazine-substituted pyridazines are established 5-HT1A/2A ligands. The ethoxyphenoxyethyl group’s flexibility may allow dual receptor modulation, a hypothesis supported by analogues in .

Kinase Inhibition: MW069a demonstrates that pyridazine derivatives with heteroaryl-piperazine substituents (e.g., pyrimidinyl) effectively inhibit p38αMAPK, a target in neurodegenerative diseases. The target compound’s ethoxyphenoxy group may confer selectivity over related kinases.

Antimicrobial Potential: Chlorophenoxypropyl derivatives highlight the role of halogenated chains in disrupting bacterial membranes. The target compound’s ethoxy group, while less electronegative than Cl or CF₃, could still exhibit moderate antibacterial activity.

Biological Activity

3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with chlorine and a piperazine moiety, which is linked through an ethoxyphenoxy group. This unique structural arrangement is believed to contribute to its biological activity.

Structural Formula

C19H24Cl2N4O\text{C}_{19}\text{H}_{24}\text{Cl}_2\text{N}_4\text{O}

Key Properties

PropertyValue
Molecular Weight387.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Activity : The compound has been shown to affect serotonin and norepinephrine levels in animal models, suggesting potential as an antidepressant agent.
  • Antitumor Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Effects : Evidence suggests neuroprotective properties that may be beneficial in neurodegenerative conditions.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter systems and cellular signaling pathways plays a crucial role in mediating its biological effects.

Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of the compound in rodent models. It was found to significantly reduce depressive behaviors in forced swim tests compared to control groups, indicating potential efficacy as an antidepressant agent .

Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

Study 3: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. The study suggested that it could enhance cell viability and reduce markers of oxidative stress .

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